molecular formula C22H21N3O2 B11004498 (5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B11004498
M. Wt: 359.4 g/mol
InChI Key: RRKOQXAYQULMHH-UHFFFAOYSA-N
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Description

(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic compound that features both indole and beta-carboline moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The beta-carboline moiety can be synthesized through Pictet-Spengler condensation, where tryptamine derivatives react with aldehydes or ketones in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as crystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with various molecular targets. The indole moiety can bind to serotonin receptors, while the beta-carboline structure may inhibit enzymes like monoamine oxidase . These interactions can modulate neurotransmitter levels and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methoxy-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is unique due to its combination of indole and beta-carboline structures, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties .

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

(5-methoxy-1-methylindol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C22H21N3O2/c1-24-20-8-7-15(27-2)11-14(20)12-21(24)22(26)25-10-9-17-16-5-3-4-6-18(16)23-19(17)13-25/h3-8,11-12,23H,9-10,13H2,1-2H3

InChI Key

RRKOQXAYQULMHH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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